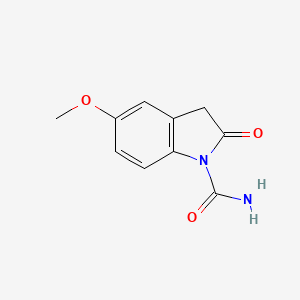
5-Methoxy-2-oxoindoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-oxoindoline-1-carboxamide is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Methoxy-2-oxoindoline-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to the class of oxindole derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves multi-step processes, including methods such as Ugi-SN2 reactions, which yield moderate to good yields of the target compound .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various oxindole derivatives, including this compound. The in vitro antimicrobial activities were assessed against a range of bacterial and fungal pathogens using minimum inhibitory concentration (MIC) and diameter of inhibition zone (DIZ) assays.
Key Findings:
- Compounds derived from this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.
- Notably, certain derivatives showed significant activity against Candida albicans, with MIC values as low as 3.9 µg/mL, indicating a potent antifungal effect .
| Compound | Target Pathogen | MIC (µg/mL) | DIZ (mm) |
|---|---|---|---|
| 5b | Staphylococcus aureus | 12.5 | 21 |
| 5j | Candida albicans | 3.9 | 29 |
| 5g | Aspergillus niger | 15.6 | 18 |
The data suggests that compounds derived from this class can be more effective than standard antibiotics like ampicillin and fluconazole against specific pathogens .
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated that derivatives exhibit notable cytotoxicity against various cancer cell lines.
Case Study:
A study investigating the cytotoxic effects of several oxindole derivatives on human cancer cell lines (MCF-7, HCT-116, and HepG2) found that some compounds displayed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. For instance:
- The most potent derivative showed an IC50 value of approximately 19.2 µg/mL against HepG2 cells, highlighting its potential as an anticancer agent .
| Cell Line | Compound | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|---|
| MCF-7 | Derivative X | 18.5 | More effective |
| HCT-116 | Derivative Y | 15.0 | Comparable |
| HepG2 | Derivative Z | 19.2 | Less effective |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of cellular integrity in microbial pathogens. Immunoassays have indicated that these compounds can modulate pro-apoptotic and anti-apoptotic protein levels, leading to increased cell death in cancerous cells .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-methoxy-2-oxo-3H-indole-1-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-15-7-2-3-8-6(4-7)5-9(13)12(8)10(11)14/h2-4H,5H2,1H3,(H2,11,14) |
Clé InChI |
YKASTVUWOMEEMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















